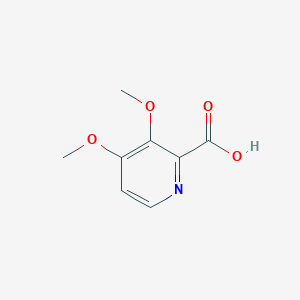

3,4-Dimethoxypicolinic acid

Description

Properties

IUPAC Name |

3,4-dimethoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-12-5-3-4-9-6(8(10)11)7(5)13-2/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYGZZOEKGPKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 3,4-Dimethoxypicolinic acid

An In-depth Technical Guide for the Synthesis and Characterization of 3,4-Dimethoxypicolinic Acid

Abstract

3,4-Dimethoxypicolinic acid is a substituted pyridine carboxylic acid of significant interest to the fields of medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the electron-donating methoxy groups on the pyridine ring, make it a valuable building block for novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of a robust synthetic pathway to 3,4-Dimethoxypicolinic acid and details the rigorous analytical techniques required for its structural confirmation and purity assessment. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals a practical and scientifically grounded resource.

Strategic Approach to Synthesis

Direct, single-step syntheses of 3,4-Dimethoxypicolinic acid are not prominently described in foundational literature. Therefore, a logical and effective strategy involves a multi-step approach starting from a more readily available precursor. The most reliable pathway involves the selective oxidation of a precursor such as 2-methyl-3,4-dimethoxypyridine. This strategy leverages the relative stability of the pyridine ring under controlled oxidative conditions, a well-established transformation in heterocyclic chemistry.

The rationale for this approach is twofold:

-

Precursor Accessibility: Substituted 2-methylpyridines (picolines) serve as common starting materials in complex molecule synthesis. The required 2-methyl-3,4-dimethoxypyridine can be prepared via established methods, such as those involving methylation, chlorination, and methoxy substitution from precursors like maltol.[1]

-

Robust Transformation: The oxidation of an alkyl side chain on an aromatic ring to a carboxylic acid is a fundamental and high-yielding reaction in organic synthesis. The choice of oxidant is critical to ensure high conversion while preventing degradation of the electron-rich pyridine ring.

Below is a proposed workflow for the synthesis of the target compound.

Caption: Proposed workflow for the synthesis of 3,4-Dimethoxypicolinic acid.

Detailed Experimental Protocol: Oxidation of 2-Methyl-3,4-dimethoxypyridine

This protocol is an adapted procedure based on standard methods for the oxidation of picoline derivatives.

Materials:

-

2-Methyl-3,4-dimethoxypyridine (1.0 eq)

-

Potassium permanganate (KMnO₄) (3.0-4.0 eq)

-

Water (as solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bisulfite (NaHSO₃)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: A solution of 2-Methyl-3,4-dimethoxypyridine is prepared in water in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

-

Oxidant Addition: Potassium permanganate is added portion-wise to the solution over 1-2 hours. Causality: Portion-wise addition is crucial to control the exothermicity of the reaction and prevent potential side reactions or degradation of the starting material and product.

-

Reflux: The reaction mixture is heated to reflux (approximately 90-100°C) and maintained for 4-6 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Quenching and Filtration: After cooling to room temperature, the reaction is quenched by the careful addition of sodium bisulfite to destroy excess permanganate, indicated by the disappearance of the purple color and formation of a brown manganese dioxide (MnO₂) precipitate. The MnO₂ is removed by filtration through a pad of celite.

-

Acidification and Precipitation: The clear filtrate is cooled in an ice bath, and concentrated HCl is added dropwise until the pH is approximately 3-4. Causality: 3,4-Dimethoxypicolinic acid is least soluble in water at its isoelectric point. Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution.

-

Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product is further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure 3,4-Dimethoxypicolinic acid.

Comprehensive Characterization

Confirming the identity and purity of the synthesized 3,4-Dimethoxypicolinic acid requires a multi-technique analytical approach. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation and quality control.

Caption: Integrated workflow for the analytical characterization of the final product.

Spectroscopic & Chromatographic Data Summary

The following table summarizes the expected analytical data for 3,4-Dimethoxypicolinic acid, based on established principles and data from analogous structures.

| Technique | Parameter | Expected Observation |

| ¹H NMR | Chemical Shift (δ) | ~8.2-8.4 ppm (d, 1H, H-6), ~7.0-7.2 ppm (d, 1H, H-5), ~4.0 ppm (s, 3H, OCH₃), ~3.9 ppm (s, 3H, OCH₃), ~11-13 ppm (br s, 1H, COOH) |

| ¹³C NMR | Chemical Shift (δ) | ~165-170 ppm (C=O), ~150-160 ppm (Aromatic C-O), ~140-150 ppm (Aromatic C), ~110-120 ppm (Aromatic C-H), ~55-60 ppm (OCH₃) |

| IR | Wavenumber (cm⁻¹) | 2500-3300 cm⁻¹ (Broad O-H stretch), ~1700-1725 cm⁻¹ (C=O stretch), ~1580-1610 cm⁻¹ (Aromatic C=C/C=N stretches), ~1250-1300 cm⁻¹ (Asymmetric C-O-C stretch), ~1020-1080 cm⁻¹ (Symmetric C-O-C stretch)[2][3] |

| HRMS (ESI+) | m/z | Expected [M+H]⁺ for C₈H₉NO₄. This provides confirmation of the elemental composition. |

| HPLC | Purity Analysis | A single major peak (>98% area) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water with formic acid). |

Expert Insights on Characterization:

-

¹H NMR: The two aromatic protons will appear as doublets due to coupling with each other. The downfield shift of the proton at the 6-position is expected due to its proximity to the electron-withdrawing carboxylic acid group and the ring nitrogen.

-

IR Spectroscopy: The most telling feature is the very broad absorption band for the carboxylic acid O-H stretch, which often overlaps with C-H stretching frequencies.[2] This is characteristic of the hydrogen-bonded dimer form of carboxylic acids in the solid state.

-

Mass Spectrometry: Electron Ionization (EI) may lead to fragmentation, with a potential primary loss of a methoxy group or the entire carboxylic acid moiety. Electrospray Ionization (ESI) is a softer technique that should prominently show the protonated molecular ion [M+H]⁺.[4]

Significance and Potential Applications

Picolinic acid and its derivatives are widely recognized for their biological activity and utility as intermediates in chemical synthesis.[5][6] The 3,4-dimethoxy substitution pattern imparts specific properties that make this molecule a highly valuable scaffold.

-

Pharmaceutical Intermediate: The pyridine core is a common feature in many approved drugs. The dimethoxy-phenyl motif is also prevalent in bioactive compounds, often involved in binding to biological targets.[7][8] 3,4-Dimethoxypicolinic acid can serve as a key building block for creating complex molecules with potential therapeutic applications, including enzyme inhibitors or receptor antagonists.[6]

-

Chelating Agent: Picolinic acid is a well-known bidentate chelating agent for various metal ions.[5] The electronic modifications from the methoxy groups can tune the coordination properties, making its derivatives useful in areas ranging from catalysis to the development of metal-based drugs or contrast agents.

-

Materials Science: Substituted pyridines are used in the synthesis of coordination polymers and functional materials.[5] The specific stereoelectronic profile of 3,4-Dimethoxypicolinic acid could be exploited to design materials with tailored optical or electronic properties.

Conclusion

This technical guide outlines a scientifically sound and practical approach for the synthesis and comprehensive characterization of 3,4-Dimethoxypicolinic acid. By employing a robust multi-step synthetic strategy centered on the oxidation of a picoline precursor, researchers can reliably access this valuable compound. The detailed analytical workflow, combining NMR, MS, and IR spectroscopy, ensures rigorous structural validation and purity confirmation. The insights into the causality behind the experimental choices and the potential applications of the target molecule provide a solid foundation for its use in advanced research and development programs.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.

-

Infrared spectrum of 4-methoxypicolinic acid N-oxide: computation of asymmetric O-H stretching band. (2007). PubMed. Retrieved from [Link]

-

1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. (n.d.). ResearchGate. Retrieved from [Link]

-

Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). National Institutes of Health (NIH). Retrieved from [Link]

-

Mass Spectroscopy Methodology. (2015). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5. Retrieved from [Link]

-

Dipicolinic Acid as Intermediate for the Synthesis. (2024). UniVOOK. Retrieved from [Link]

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.). Google Patents.

- Preparation method of 3,4-dimethoxy phenylpropionic acid. (n.d.). Google Patents.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

-

3,5-Dimethoxy-4-hydroxycinnamic acid. (n.d.). NIST WebBook. Retrieved from [Link]

-

Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Infrared Spectroscopy Index. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

-

Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (2017). PubMed. Retrieved from [Link]

-

3‐Hydroxypicolinic Acid as an Effective Matrix for Sophorolipid Structural Elucidation Using Matrix‐Assisted Laser Desorption Ionization Time‐of‐Flight Mass Spectrometry. (2020). ResearchGate. Retrieved from [Link]

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. (n.d.). Google Patents.

-

Why Is Dipicolinic Acid Important to Us?. (2024). UniVOOK. Retrieved from [Link]

-

Design, Synthesis, and Pharmacological Characterization of N -(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1 H )yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 2. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 3. (3,4-Dimethoxyphenyl)acetic acid(93-40-3) IR Spectrum [chemicalbook.com]

- 4. memphis.edu [memphis.edu]

- 5. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]

- 6. Why Is Dipicolinic Acid Important to Us? [univook.com]

- 7. Design, Synthesis, and Pharmacological Characterization of N-(4-(2 (6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives: Novel Inhibitors Reversing P-Glycoprotein-Mediated Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Novel Synthesis Routes for 3,4-Dimethoxypicolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethoxypicolinic acid is a key building block in the synthesis of various pharmaceutical compounds, necessitating efficient and scalable production methods. This guide provides an in-depth exploration of both established and novel synthetic routes to this valuable molecule. Traditional methods, while reliable, often involve multiple steps and harsh reaction conditions. This document details modern, innovative approaches, including palladium-catalyzed C-H functionalization and directed ortho-metalation, which offer improved efficiency, regioselectivity, and milder reaction conditions. Each route is presented with a detailed mechanistic rationale, step-by-step protocols, and a comparative analysis of their respective advantages and limitations. This guide is intended to serve as a comprehensive resource for chemists in the pharmaceutical and fine chemical industries, enabling the selection and implementation of the most suitable synthetic strategy for their specific needs.

Introduction: The Significance of 3,4-Dimethoxypicolinic Acid

Picolinic acid and its derivatives are fundamental scaffolds in medicinal chemistry and materials science.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. 3,4-Dimethoxypicolinic acid, in particular, serves as a crucial intermediate in the synthesis of a range of biologically active compounds. The methoxy groups at the C3 and C4 positions can modulate ligand-receptor interactions and improve metabolic stability, making this a desirable synthon in drug discovery programs.

The development of efficient and sustainable synthetic methodologies is a continuous pursuit in organic chemistry.[2] For 3,4-dimethoxypicolinic acid, this involves moving beyond classical multi-step syntheses towards more atom-economical and convergent strategies. This guide will first briefly touch upon a traditional approach to provide a baseline, and then delve into two promising novel routes that leverage modern catalytic and organometallic techniques.

A Traditional Approach: Multi-Step Synthesis from a Precursor

A conventional and well-established method for the synthesis of 3,4-dimethoxypicolinic acid involves the preparation and subsequent oxidation of a suitable precursor, such as 2-chloromethyl-3,4-dimethoxypyridine. This multi-step approach, while lengthy, is built upon reliable and well-understood chemical transformations.

A plausible synthetic sequence starting from maltol is outlined in a patent describing the preparation of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.[3] This intermediate can then be oxidized to the desired picolinic acid.

Experimental Protocol: Oxidation of 2-Hydroxymethyl-3,4-dimethoxypyridine

This protocol describes the oxidation of the hydroxymethyl precursor, which can be obtained from the corresponding chloromethyl derivative.

-

To a solution of 2-hydroxymethyl-3,4-dimethoxypyridine (1.0 eq) in a suitable solvent such as acetone or a mixture of acetonitrile, water, and ethyl acetate, add a catalytic amount of a ruthenium salt (e.g., RuCl₃·xH₂O).

-

Add a co-oxidant, such as sodium periodate (NaIO₄) or Oxone®, in portions at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford 3,4-dimethoxypicolinic acid.

Causality Behind Experimental Choices:

-

Ruthenium Catalyst: Ruthenium-based catalysts are known for their efficiency in oxidizing alcohols to carboxylic acids under relatively mild conditions.

-

Co-oxidant: A stoichiometric amount of a less expensive co-oxidant is used to regenerate the active catalytic species, making the process more cost-effective.

-

Quenching: Sodium thiosulfate is used to neutralize any remaining oxidizing agents.

While effective, this traditional route suffers from a high step count, potentially leading to lower overall yields and increased waste generation.

Novel Synthetic Routes: Leveraging Modern Methodologies

The following sections detail two innovative approaches for the synthesis of 3,4-dimethoxypicolinic acid that offer significant advantages over traditional methods in terms of efficiency and atom economy.

Route 1: Palladium-Catalyzed C-H Functionalization

Recent advances in transition-metal catalysis have revolutionized the synthesis of complex molecules by enabling the direct functionalization of otherwise inert C-H bonds.[2][4] Palladium-catalyzed reactions, in particular, have shown great promise for the regioselective introduction of functional groups onto heterocyclic scaffolds.[5]

A novel strategy for the synthesis of 3,4-dimethoxypicolinic acid could involve a regioselective palladium-catalyzed C-H methoxylation of a 3-methoxypicolinic acid precursor. This approach would be highly atom-economical, as it avoids the need for pre-functionalized starting materials.

Conceptual Workflow:

Figure 1: Conceptual workflow for the palladium-catalyzed C4-methoxylation of 3-methoxypicolinic acid.

Experimental Protocol (Proposed):

-

In a sealed reaction vessel, combine 3-methoxypicolinic acid (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), a suitable ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and an oxidant (e.g., benzoquinone or Ag₂CO₃).

-

Add anhydrous methanol as both the solvent and the methoxylating agent.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) and seal.

-

Heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography to yield 3,4-dimethoxypicolinic acid.

Mechanistic Insights and Rationale:

The proposed mechanism involves the coordination of the palladium catalyst to the nitrogen of the pyridine ring, followed by a directed C-H activation at the C4 position. The resulting palladacycle then undergoes oxidative addition with an activated methanol species, followed by reductive elimination to furnish the desired product and regenerate the active palladium catalyst. The directing effect of the carboxylic acid group at the C2 position is crucial for achieving the desired regioselectivity.[5]

Route 2: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds.[4] This strategy relies on the use of a directing metalating group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.

For the synthesis of 3,4-dimethoxypicolinic acid, the methoxy group at the C3 position of a 3,4-dimethoxypyridine starting material can act as a directing group, facilitating lithiation at the C2 position. The resulting organolithium species can then be trapped with an electrophile, such as carbon dioxide, to introduce the carboxylic acid functionality. It has been reported that the lithiation of 3,4-dimethoxypyridine with n-BuLi occurs at the 2-position.[4]

Reaction Pathway:

Figure 2: Reaction pathway for the synthesis of 3,4-dimethoxypicolinic acid via directed ortho-metalation.

Experimental Protocol:

-

To a solution of 3,4-dimethoxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.1-1.2 eq) in hexanes dropwise, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Bubble dry carbon dioxide gas through the solution for 30-60 minutes, or add crushed dry ice in one portion.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dimethoxypicolinic acid.

-

Purify the product by recrystallization or column chromatography.

Rationale for Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen, necessitating the use of dry solvents and an inert atmosphere.

-

Low Temperature: The lithiation reaction is typically performed at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.

-

Carbon Dioxide as Electrophile: Carbon dioxide is an inexpensive and readily available C1 electrophile for the installation of the carboxylic acid group.[6]

-

Acidic Workup: An acidic workup is required to protonate the initially formed lithium carboxylate salt to yield the final carboxylic acid product.

Comparative Analysis of Synthesis Routes

The choice of a synthetic route depends on various factors, including the desired scale of production, cost of starting materials and reagents, and the required purity of the final product.

| Parameter | Traditional Route (Oxidation) | Route 1 (Pd-Catalyzed C-H Functionalization) | Route 2 (Directed ortho-Metalation) |

| Number of Steps | High (Multi-step) | Low (Potentially one step from precursor) | Low (Two steps from precursor) |

| Atom Economy | Moderate | High | High |

| Reaction Conditions | Can be harsh (strong oxidants) | Generally mild to moderate | Cryogenic temperatures required |

| Starting Materials | Readily available but require synthesis | Substituted picolinic acids may require synthesis | 3,4-Dimethoxypyridine may require synthesis |

| Scalability | Established for similar processes | Can be challenging due to catalyst cost and removal | Scalable, but requires specialized equipment for low temperatures |

| Cost | Can be high due to multiple steps | Catalyst cost can be a factor | Reagents are relatively inexpensive |

| Environmental Impact | Generates stoichiometric waste | Reduces waste by avoiding protecting groups | Use of organolithium reagents requires careful handling |

Conclusion and Future Outlook

The synthesis of 3,4-dimethoxypicolinic acid can be achieved through various routes, each with its own set of advantages and challenges. While traditional multi-step methods provide a reliable pathway, modern synthetic strategies such as palladium-catalyzed C-H functionalization and directed ortho-metalation offer more efficient and atom-economical alternatives.

The palladium-catalyzed approach represents a cutting-edge methodology that minimizes the need for pre-functionalization, thereby shortening the synthetic sequence. Directed ortho-metalation, on the other hand, provides a powerful and often high-yielding method for the regioselective introduction of the carboxylic acid group.

Future research in this area will likely focus on the development of even more sustainable and cost-effective methods. This may include the use of more earth-abundant metal catalysts, biocatalytic approaches, and the application of flow chemistry to improve safety and scalability.[7] The continued evolution of synthetic organic chemistry will undoubtedly lead to even more elegant and efficient routes to 3,4-dimethoxypicolinic acid and other valuable chemical building blocks.

References

-

HETEROCYCLES, Vol. 91, No. 3, 2015. ([Link])

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. ([Link])

-

GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM | ADICHEMISTRY. ([Link])

-

Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. ([Link])

-

C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

-

Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC - NIH. ([Link])

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google P

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu - SciSpace. ([Link])

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC - NIH. ([Link])

-

Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][8]pyridine-1,3-diones - ResearchGate. ([Link])

-

Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange - Arkivoc. ([Link])

-

Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - NIH. ([Link])

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv. ([Link])

-

Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka. ([Link])

- CN108191745A - The preparation method of 2- methylol -3,4- dimethoxy-pyridines - Google P

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. ([Link])

-

Reactions of Grignard Reagents - Master Organic Chemistry. ([Link])

-

The Suzuki Reaction - Andrew G Myers Research Group. ([Link])

-

Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives. ([Link])

-

The Addition of Grignard Reagents to Pyridazines. II. The Preparation of 4-Alkylated 3,6-Dimethoxypyridazines. - SciSpace. ([Link])

-

Suzuki Coupling Mechanism - YouTube. ([Link])

-

Palladium-Catalyzed Meta C H Alkoxylation and Amidation via Polarity Reversal of Nucleophilic Reagents - PubMed. ([Link])

-

Practical and Regioselective Synthesis of C4-Alkylated Pyridines - ChemRxiv. ([Link])

-

Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - PrepChem.com. ([Link])

- SU1745121A3 - Method of 3,5-dimethyl-4-methoxypyridine -2-methanol synthesis - Google P

-

Palladium-catalyzed allylic C–H alkylation of terminal olefins with 3-carboxamide oxindoles - Organic & Biomolecular Chemistry (RSC Publishing). ([Link])

-

Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective - MDPI. ([Link])

-

Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? | Request PDF - ResearchGate. ([Link])

-

Palladium-catalysed hydroxylation and alkoxylation - Chemical Society Reviews (RSC Publishing). ([Link])

-

Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. ([Link])

-

Selective C-O Coupling Reaction of N-Methoxy Arylamides and Arylboronic Acids Catalyzed by Copper Salt - MDPI. ([Link])

-

Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

Sources

- 1. Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model | Semantic Scholar [semanticscholar.org]

- 3. Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives [organic-chemistry.org]

- 6. adichemistry.com [adichemistry.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model [escholarship.org]

An In-depth Technical Guide to 3,4-Dimethoxypicolinic Acid: Chemical Properties and Structure Elucidation

This guide provides a comprehensive technical overview of 3,4-dimethoxypicolinic acid, a pyridine carboxylic acid derivative of interest to researchers and professionals in drug development and medicinal chemistry. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues to offer predictive insights into its chemical properties, structural characteristics, and the methodologies for its definitive elucidation.

Introduction: The Significance of Picolinic Acid Scaffolds

Picolinic acid and its derivatives are recognized as "privileged" structural motifs in the field of drug discovery.[1] The pyridine ring, a key component of numerous FDA-approved nitrogen-heterocyclic drugs, imparts unique electronic and structural properties that make it a versatile scaffold for designing biologically active molecules.[1] These compounds are widely utilized as ligands for metal ion complexation and have shown potential in various therapeutic areas, including the development of enzyme inhibitors and agents for neurodegenerative diseases.[1][2][3] 3,4-Dimethoxypicolinic acid, with its specific substitution pattern, presents a unique electronic and conformational profile that warrants detailed investigation for its potential applications.

Predicted Physicochemical Properties

Based on the general properties of aromatic carboxylic acids and pyridine derivatives, the following physicochemical properties for 3,4-dimethoxypicolinic acid can be anticipated. It is crucial to note that these are estimated values and require experimental verification.

| Property | Predicted Value/Characteristic | Rationale/Supporting Evidence |

| Molecular Formula | C₈H₉NO₄ | Based on the chemical structure. |

| Molecular Weight | 183.16 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical appearance for similar organic acids.[4] |

| Melting Point | 170-190 °C | Similar dimethoxy-substituted aromatic acids, such as 3,4-dimethoxycinnamic acid and 3,4-dimethoxysalicylic acid, have melting points in this range.[4][5] |

| Solubility | Slightly soluble in water, soluble in organic solvents like methanol, ethanol, DMSO, and chloroform. | The presence of the carboxylic acid and methoxy groups suggests some polarity, while the aromatic ring provides nonpolar character.[4] |

| pKa | ~3-5 | The pKa of the carboxylic acid group is expected to be in this range, influenced by the electron-withdrawing effect of the pyridine nitrogen. |

Synthesis and Purification

While a specific, optimized synthesis for 3,4-dimethoxypicolinic acid is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles and methodologies for preparing substituted picolinic acids.[6]

A potential synthetic approach could involve the oxidation of a corresponding substituted pyridine. The following diagram illustrates a generalized workflow for the synthesis and purification of a picolinic acid derivative.

Caption: A generalized workflow for the synthesis and purification of 3,4-Dimethoxypicolinic Acid.

Experimental Protocol: A Generalized Approach

The following is a generalized protocol for the synthesis of a picolinic acid derivative via oxidation, which would require optimization for 3,4-dimethoxypicolinic acid.

-

Reaction Setup: To a stirred solution of the starting substituted pyridine in an appropriate solvent (e.g., water or a mixed aqueous/organic system), add the oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite) until the reaction mixture becomes colorless.

-

Isolation: Filter the reaction mixture to remove any inorganic precipitates. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the crude carboxylic acid.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).

-

Drying: Dry the purified crystals under vacuum to obtain the final product.

Structure Elucidation: A Multi-Technique Approach

The definitive identification and structural confirmation of 3,4-dimethoxypicolinic acid would rely on a combination of spectroscopic techniques and, ideally, single-crystal X-ray diffraction.

Caption: A workflow for the comprehensive structure elucidation of 3,4-Dimethoxypicolinic Acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules.[7] For 3,4-dimethoxypicolinic acid, both ¹H and ¹³C NMR would provide critical information.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.3-8.5 | d | 1H | H-6 |

| ~7.0-7.2 | d | 1H | H-5 |

| ~4.0 | s | 3H | OCH₃ (at C-4) |

| ~3.9 | s | 3H | OCH₃ (at C-3) |

| ~12-13 | br s | 1H | COOH |

Solvent: DMSO-d₆

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~155-160 | C-4 |

| ~150-155 | C-6 |

| ~145-150 | C-2 |

| ~140-145 | C-3 |

| ~110-115 | C-5 |

| ~55-60 | OCH₃ |

| ~55-60 | OCH₃ |

Solvent: DMSO-d₆

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[8]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.[8] For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Predicted Mass Spectrometry Data:

| m/z | Assignment |

| 183.0532 | [M]⁺ (Calculated for C₈H₉NO₄) |

| 168 | [M - CH₃]⁺ |

| 138 | [M - COOH]⁺ |

| 123 | [M - COOH - CH₃]⁺ |

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a liquid chromatograph (LC-MS).[8]

-

Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is generally preferred for its soft ionization, which often preserves the molecular ion.

-

Analysis: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to determine the accurate mass-to-charge ratio.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[9][10]

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| ~3000-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700-1720 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1470 | C=C and C=N ring stretching (Pyridine) |

| ~1250-1300 | C-O stretch (Aryl ether) |

| ~1020-1080 | C-O stretch (Aryl ether) |

Experimental Protocol: IR Spectroscopy Analysis

-

Sample Preparation: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[10]

-

Data Acquisition: The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[8] A background spectrum should be recorded and subtracted from the sample spectrum.

Single-Crystal X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard.[7][11][12] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.[2]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: Suitable single crystals of 3,4-dimethoxypicolinic acid need to be grown. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The collected data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule.[11][12]

Potential Applications and Future Directions

Given the established biological activities of picolinic acid derivatives, 3,4-dimethoxypicolinic acid holds promise as a scaffold for the development of novel therapeutic agents.[13][14][15] The methoxy substituents can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Future research should focus on the experimental validation of its physicochemical properties, the development of an efficient and scalable synthesis, and the exploration of its biological activities in various assays.

Conclusion

This technical guide has provided a comprehensive overview of the predicted chemical properties and a roadmap for the structure elucidation of 3,4-dimethoxypicolinic acid. By leveraging data from analogous compounds, we have outlined the expected spectroscopic signatures and the experimental protocols required for its full characterization. This information serves as a valuable resource for researchers embarking on the synthesis and investigation of this promising molecule.

References

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir - ACS Publications. (2017, November 7). Retrieved from [Link]

-

Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed. (2025, May 2). Retrieved from [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed. (2017, November 21). Retrieved from [Link]

-

Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X‑ray Crystallography - The Journal of Organic Chemistry - ACS Figshare. (2022, September 15). Retrieved from [Link]

-

Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | The Journal of Organic Chemistry. (2022, September 8). Retrieved from [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - ResearchGate. (2017, November 22). Retrieved from [Link]

-

Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | The Journal of Organic Chemistry - ACS Publications. (2022, September 8). Retrieved from [Link]

-

Shared Hydrogen Atom Location and Chemical Composition in Picolinic Acid and Pyridoxal Hydrochloride Derivatives Determined by X-ray Crystallography | Request PDF - ResearchGate. (2025, November 26). Retrieved from [Link]

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20). Retrieved from [Link]

-

Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate. (n.d.). Retrieved from [Link]

-

Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones - UWDC - UW-Madison Libraries. (n.d.). Retrieved from [Link]

-

A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer - Pharmacia. (2021, September 8). Retrieved from [Link]

-

3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem. (n.d.). Retrieved from [Link]

-

3,4-DIMETHOXYSALICYLIC ACID - ChemBK. (2024, April 9). Retrieved from [Link]

- US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. chembk.com [chembk.com]

- 5. 3,4-Dimethoxycinnamic acid | C11H12O4 | CID 717531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. acs.figshare.com [acs.figshare.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Development of Picolinic Acid-derived Anti-Parasitics and Methods for the Synthesis of Ring-Fused Quinazolin- and Quinolin-ones - UWDC - UW-Madison Libraries [search.library.wisc.edu]

- 15. public.pensoft.net [public.pensoft.net]

A Spectroscopic Guide to 3,4-Dimethoxypicolinic Acid: An In-Depth Technical Analysis for Researchers

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-Dimethoxypicolinic acid, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this guide leverages high-fidelity predictive models to present a detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to not only present the data but also to provide insights into the experimental rationale and a thorough interpretation of the spectral features, empowering researchers to apply these principles to their own work.

Molecular Structure and Key Features

3,4-Dimethoxypicolinic acid possesses a pyridine ring substituted with a carboxylic acid at the 2-position and two methoxy groups at the 3- and 4-positions. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint.

Caption: 2D structure of 3,4-Dimethoxypicolinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra provide valuable information on the electronic environment of each nucleus.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts for 3,4-Dimethoxypicolinic acid in CDCl₃, as generated by NMRDB.org.[1][2]

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-6 |

| 7.00 | d | 1H | H-5 |

| 4.05 | s | 3H | OCH₃ at C-4 |

| 3.95 | s | 3H | OCH₃ at C-3 |

| 11.0-13.0 | br s | 1H | COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| 167.0 | COOH |

| 155.0 | C-4 |

| 149.0 | C-2 |

| 145.0 | C-6 |

| 125.0 | C-3 |

| 110.0 | C-5 |

| 56.5 | OCH₃ at C-4 |

| 56.0 | OCH₃ at C-3 |

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of a solid organic acid like 3,4-Dimethoxypicolinic acid is provided below.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent. The choice of solvent is critical. For carboxylic acids, deuterated chloroform (CDCl₃) is often a good starting point due to its ability to dissolve a wide range of organic compounds. However, if the compound exhibits poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be used. It is important to note that protic solvents like methanol-d₄ can lead to the exchange of the acidic proton of the carboxylic acid, causing this signal to broaden or disappear.

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters for a 400 MHz spectrometer would include a 90° pulse width, a spectral width of -2 to 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, the relaxation delay should be at least 5 times the T1 relaxation time of the slowest relaxing proton.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 0 to 220 ppm is typically sufficient for most organic molecules. A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Caption: A generalized workflow for NMR data acquisition and processing.

Interpretation of Predicted NMR Spectra

-

¹H NMR: The two aromatic protons (H-5 and H-6) are expected to appear as doublets due to coupling with each other. The downfield shift of H-6 (δ 8.15) is attributed to the deshielding effect of the adjacent nitrogen atom and the carboxylic acid group. The two methoxy groups are predicted to appear as sharp singlets around 3.95 and 4.05 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a significantly downfield chemical shift (δ 11.0-13.0), which is characteristic for carboxylic acid protons. Its broadness is a result of hydrogen bonding and potential chemical exchange.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at approximately 167.0 ppm. The aromatic carbons show a range of chemical shifts influenced by the substituents. The carbons attached to the electron-donating methoxy groups (C-3 and C-4) and the nitrogen atom (C-2 and C-6) are significantly deshielded. The methoxy carbons themselves appear in the typical region for sp³ carbons attached to an oxygen atom (around 56.0-56.5 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Based on the functional groups in 3,4-Dimethoxypicolinic acid, the following characteristic IR absorption bands are predicted:

Table 3: Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Methoxy) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| 1600-1450 | Medium | C=C and C=N stretches (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~1200 | Strong | C-O stretch (Carboxylic acid) |

Experimental Protocol: IR Spectroscopy

For a solid sample like 3,4-Dimethoxypicolinic acid, Attenuated Total Reflectance (ATR) FTIR spectroscopy is a common and convenient method.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR press to ensure good contact with the crystal.

-

Acquire a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Caption: A simplified workflow for ATR-FTIR spectroscopy.

Interpretation of Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum is the very broad O-H stretching absorption of the carboxylic acid, which typically spans from 3300 to 2500 cm⁻¹. This broadness is due to strong hydrogen bonding between the carboxylic acid molecules in the solid state. The sharp and strong C=O stretching vibration around 1700 cm⁻¹ is also a key diagnostic peak for the carboxylic acid functional group. The aromatic C-H stretches are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy groups should appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. Finally, the strong C-O stretching bands for the aryl ether and carboxylic acid functionalities are predicted to be in the 1250-1200 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

The predicted mass spectrum for 3,4-Dimethoxypicolinic acid was generated using CFM-ID (Competitive Fragmentation Modeling-ID).[3][4] The molecular weight of 3,4-Dimethoxypicolinic acid (C₈H₉NO₄) is 183.05 g/mol . In positive ion mode Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed at an m/z of 184.06.

Table 4: Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ at m/z 184.06

| Predicted Fragment m/z | Predicted Intensity (Collision Energy Dependent) | Possible Fragment Structure/Loss |

| 166.05 | High | Loss of H₂O |

| 138.05 | Medium | Loss of H₂O and CO |

| 123.03 | Medium | Loss of H₂O, CO, and CH₃ |

| 109.04 | Low | Loss of COOH and OCH₃ |

Experimental Protocol: Mass Spectrometry

Electrospray ionization coupled with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap) is a suitable technique for the analysis of 3,4-Dimethoxypicolinic acid.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water (e.g., 50:50 v/v).

-

A small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent to promote protonation in positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode. Typical ESI source parameters include a capillary voltage of 3-4 kV, a source temperature of 100-150 °C, and a desolvation gas flow.

-

For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 184.06) as the precursor ion and inducing fragmentation by collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Caption: A general workflow for ESI-MS and MS/MS analysis.

Interpretation of Predicted Mass Spectrum

The full scan mass spectrum in positive ESI mode is expected to show a prominent peak at m/z 184.06, corresponding to the protonated molecule [M+H]⁺. The MS/MS spectrum of this precursor ion will provide valuable structural information. A common initial fragmentation pathway for protonated carboxylic acids is the loss of a water molecule (H₂O), leading to a fragment at m/z 166.05. Subsequent loss of carbon monoxide (CO) from this fragment would result in an ion at m/z 138.05. Further fragmentation could involve the loss of a methyl radical (•CH₃) from one of the methoxy groups. The fragmentation pattern can be used to confirm the connectivity of the atoms within the molecule.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic dataset for 3,4-Dimethoxypicolinic acid, coupled with detailed interpretations and practical experimental protocols. By understanding the principles behind the predicted NMR, IR, and MS data, researchers can gain valuable insights into the structural features of this molecule and apply this knowledge to the characterization of their own novel compounds. While predicted data is a powerful tool in the absence of experimental spectra, it is always recommended to confirm these findings with experimentally acquired data whenever possible.

References

-

CFM-ID. Competitive Fragmentation Modeling for Metabolite Identification. [Link]

-

Djoumbou-Feunang, Y., et al. (2014). CFM-ID: a web server for annotation, spectrum prediction and metabolite identification from tandem mass spectra. Nucleic Acids Research, 42(Web Server issue), W98–W105. [Link]

-

CFM-ID 3.0. Significantly Improved ESI-MS/MS Prediction and Compound Identification. [Link]

-

NMRDB.org. Predict 1H NMR spectra. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

Sources

A Senior Application Scientist's Guide to the Discovery and Isolation of Substituted Picolinic Acids

<_ _ _ / ( | ) _/ _ / ( ) _/

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, or pyridine-2-carboxylic acid, and its substituted derivatives represent a cornerstone of heterocyclic chemistry, demonstrating profound significance across pharmaceuticals, agrochemicals, and materials science.[1][2] Their role as privileged scaffolds stems from their unique electronic properties and their capacity as bidentate chelating agents.[3] This technical guide provides an in-depth exploration of the core methodologies for the synthesis, isolation, and characterization of substituted picolinic acids. Moving beyond a mere recitation of protocols, this document elucidates the underlying chemical principles and strategic considerations that govern experimental design. We will traverse key synthetic strategies, including the functionalization of pre-existing pyridine rings via Directed ortho-Metalation (DoM) and classical oxidation, as well as modern catalytic approaches.[4] Subsequently, a detailed analysis of isolation and purification workflows will be presented, emphasizing the practical challenges posed by the polarity of these compounds and offering robust solutions.[5] This guide is structured to serve as a comprehensive resource, blending foundational theory with field-proven, actionable protocols to empower researchers in their discovery and development endeavors.

Chapter 1: Synthetic Strategies for Picolinic Acid Derivatives

The creation of substituted picolinic acids can be broadly categorized into two primary approaches: the modification of a pre-existing picolinic acid or pyridine scaffold, and the de novo construction of the pyridine ring. The choice of strategy is dictated by the availability of starting materials, the desired substitution pattern, and tolerance for multi-step sequences.

Functionalization of the Pyridine Ring

Direct functionalization of the pyridine ring is often the most atom-economical approach. The inherent electronic properties of the pyridine ring, however, present regioselectivity challenges that must be overcome.

1.1.1 Directed ortho-Metalation (DoM)

Directed ortho-Metalation (DoM) has emerged as a powerful and highly regioselective strategy for functionalizing the pyridine ring ortho to a directing metalation group (DMG). The carboxylic acid group of picolinic acid itself can act as a DMG, but more commonly, other groups are used to direct functionalization at other positions before the picolinic acid moiety is installed or revealed.

Causality of Experimental Choice: The power of DoM lies in its ability to overcome the natural electronic tendencies of the pyridine ring. Standard electrophilic aromatic substitution is difficult and typically directs to the 3-position. DoM utilizes a Lewis basic DMG to coordinate a strong organolithium base (e.g., n-BuLi, s-BuLi, or LDA).[6][7] This coordination brings the base into close proximity to an adjacent ortho-proton, facilitating its abstraction to form a stable lithiated intermediate.[8] This potent nucleophile can then be quenched with a wide array of electrophiles to introduce new substituents with high precision. The choice of base is critical; stronger bases like s-BuLi are often used, and additives like TMEDA can break up alkyllithium aggregates, increasing basicity and reaction rates.[7]

Diagram: Generalized DoM Workflow

A visual representation of the Directed ortho-Metalation process.

1.1.2 Oxidation of Alkylpyridines

A classical and commercially relevant method for producing the parent picolinic acid is the oxidation of 2-picoline (2-methylpyridine).[3] This approach can be extended to substituted 2-picolines to generate corresponding substituted picolinic acids.

Causality of Experimental Choice: The choice of oxidant is paramount and determines the reaction's efficiency and selectivity.

-

Potassium Permanganate (KMnO₄): A powerful, traditional oxidant for laboratory-scale synthesis.[3] The reaction is typically run in an alkaline aqueous solution. While effective, it generates a large amount of manganese dioxide (MnO₂) waste, which can complicate product isolation.

-

Nitric Acid: Another method used for industrial production.[3]

-

Catalytic Heterogeneous Oxidation: Modern industrial processes often favor vapor-phase catalytic oxidation over V-Ti oxide catalysts.[4][9] This method offers higher selectivity and avoids stoichiometric inorganic waste. Studies show that vanadium-titanium catalysts are particularly selective for picolinic acid formation, proceeding through a 2-pyridinecarbaldehyde intermediate.[4] The selectivity can be tuned by catalyst composition and reaction temperature, typically in the 200–300°C range.[9]

De Novo Synthesis (Ring Formation)

In cases where appropriately substituted pyridines are unavailable, constructing the heterocyclic ring itself is a viable strategy. Multi-component reactions are particularly attractive for building molecular complexity in a single step.[10][11] A recent example involves a cooperative vinylogous anomeric-based oxidation using a novel nanoporous heterogeneous catalyst to synthesize picolinates from 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes.[10][11]

Chapter 2: Isolation and Purification Workflows

The isolation and purification of substituted picolinic acids are often challenging due to their high polarity, amphoteric nature (possessing both acidic carboxyl and basic pyridine nitrogen), and high water solubility.[5][12] A systematic approach, starting from crude reaction work-up to final purification, is essential for obtaining high-purity materials.

Initial Work-up and Extraction

Following synthesis, the initial goal is to separate the desired product from inorganic salts, unreacted reagents, and major byproducts.

-

pH Adjustment: The amphoteric character of picolinic acids is key to their separation. Adjusting the pH of the aqueous reaction mixture can selectively precipitate or solubilize the product. At its isoelectric point (for picolinic acid, ~pH 3.2), the molecule exists as a zwitterion with minimal net charge and often exhibits its lowest water solubility, facilitating precipitation.[13]

-

Liquid-Liquid Extraction: Standard extraction with immiscible organic solvents (e.g., ethyl acetate, dichloromethane) is often inefficient due to the high water solubility of many picolinic acids.[12][14] However, after acidifying the aqueous layer to protonate the pyridine nitrogen and form the hydrochloride salt, the polarity can be altered. Conversely, basifying to form the carboxylate salt will keep it in the aqueous phase while non-polar impurities are extracted away.

-

Azeotropic Distillation: For stubborn cases where water solubility prevents efficient extraction, azeotropic distillation can be employed. A process has been described where water is removed as a benzene-water binary mixture, leaving a benzene solution of picolinic acid and insoluble inorganic salts, which can then be filtered off.[13]

Purification Techniques

Achieving high purity often requires one or more chromatographic or crystallization steps. The choice depends on the scale, the nature of the impurities, and the physical properties of the target compound.

2.2.1 Crystallization

Crystallization is the most effective method for large-scale purification, provided a suitable solvent system can be identified. It leverages differences in solubility between the product and impurities at different temperatures.

Causality of Experimental Choice: Picolinic acid itself is highly soluble in water, less so in ethanol, and poorly soluble in acetonitrile.[12][14] This differential solubility is the basis for selecting crystallization solvents. For a successful crystallization:

-

Solvent Selection: The ideal solvent should dissolve the compound when hot but have low solubility when cold. A mixture of solvents (a "solvent" and an "anti-solvent") is often required.

-

Slow Cooling: Rapid cooling can lead to "oiling out," where the compound separates as a liquid phase instead of forming crystals.[5] Slow, controlled cooling is crucial for forming a well-ordered crystal lattice that excludes impurities.

-

Inducing Crystallization: If crystals do not form spontaneously, techniques like scratching the inner surface of the flask with a glass rod (to create nucleation sites) or adding a seed crystal of the pure compound can be effective.[5]

Protocol 1: General Recrystallization of a Substituted Picolinic Acid

-

Dissolution: In a flask, add the minimum amount of a hot solvent (e.g., ethanol or an ethanol/water mixture) required to fully dissolve the crude picolinic acid derivative.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

2.2.2 Column Chromatography

For small-scale purification and for separating compounds with very similar properties, column chromatography is the method of choice. However, the polarity and acidic/basic nature of picolinic acids can lead to issues like streaking and irreversible adsorption on standard silica gel.[5][15]

Causality of Experimental Choice:

-

Normal Phase (Silica Gel): Standard silica gel is acidic and can strongly interact with the basic pyridine nitrogen, causing poor peak shape (streaking). To mitigate this, a basic modifier like triethylamine (0.1-1%) or ammonia in methanol is often added to the mobile phase to neutralize the acidic sites on the silica.[5] A typical eluent system might be a gradient of methanol in dichloromethane.[15]

-

Reversed-Phase (C18): This is often a better choice for polar compounds.[5] A C18-functionalized silica is used with a polar mobile phase (e.g., water/acetonitrile). An acidic modifier like formic acid or trifluoroacetic acid (TFA) is typically added (0.1%) to protonate the pyridine nitrogen, ensuring a single species and improving peak shape.[5][16]

-

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that have insufficient retention in reversed-phase.[5] It uses a polar stationary phase (like bare silica or an amine-bonded phase) with a reversed-phase type eluent (high organic content).[17] Water acts as the strong eluting solvent.[17]

Diagram: Logic for Chromatography Method Selection

Decision tree for selecting an appropriate chromatography technique.

Chapter 3: Analytical Characterization

Unambiguous characterization of the final product is a critical, self-validating step of any synthetic protocol. A combination of spectroscopic and chromatographic methods is required to confirm the structure and assess purity.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the constitution and substitution pattern of the synthesized molecule. The chemical shifts and coupling constants of the protons on the pyridine ring are highly diagnostic.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the confirmation of the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups, such as the carboxylic acid O-H (broad peak ~2500-3300 cm⁻¹) and C=O (peak ~1700-1725 cm⁻¹) stretches.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. Using the reversed-phase or HILIC methods developed during purification screening, the sample is analyzed to detect any remaining impurities. Purity is typically reported as a percentage of the total peak area.[16]

-

Melting Point: A sharp, well-defined melting point is a good indicator of high purity for a crystalline solid.[3] Impurities will typically depress and broaden the melting range.

| Table 1: Comparison of Primary Purification Techniques | |||

| Technique | Principle | Advantages | Disadvantages & Causality |

| Recrystallization | Differential solubility | Highly scalable, cost-effective, yields high-purity crystalline material. | Finding a suitable solvent can be time-consuming. Not effective for "oiling out" or removing impurities with similar solubility.[5] |

| Normal Phase Chromatography | Adsorption on a polar stationary phase (silica) | Good for less polar derivatives. | The acidic nature of silica causes strong interaction with the basic pyridine N, leading to peak streaking. Requires basic modifiers.[5] |

| Reversed-Phase Chromatography | Partitioning between a non-polar stationary phase (C18) and a polar mobile phase | Excellent for a wide range of polar compounds, good peak shapes with acid modifiers.[18] | Can have poor retention for very polar analogues. Requires removal of aqueous mobile phase post-purification. |

| HILIC | Partitioning into an adsorbed water layer on a polar stationary phase | Ideal for very polar compounds that are not retained by reversed-phase.[17] | Equilibration times can be long; mechanism is complex and can be less intuitive to optimize. |

Conclusion

The synthesis and isolation of substituted picolinic acids are governed by a series of rational chemical principles. Strategic choices in synthetic route, whether through direct functionalization like DoM or classical oxidation, dictate the initial complexity of the reaction mixture. Subsequent success hinges on a logical and well-executed isolation and purification strategy that directly addresses the characteristic polarity and amphoteric nature of the target molecules. By understanding the causality behind the choice of a specific base in a DoM reaction, the selection of a solvent system for recrystallization, or the addition of a modifier in chromatography, researchers can move beyond simple protocol execution. This guide has provided a framework of field-proven insights and methodologies, empowering scientists to troubleshoot challenges and efficiently access these valuable chemical entities for applications in drug discovery and beyond.

References

- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM) - Benchchem. BenchChem.

- Overcoming challenges in the purification of heterocyclic compounds - Benchchem. BenchChem.

- meta‐Selective C−H Functionalization of Pyridines. Xingwei Li, Wiley Online Library.

- Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate.

- Directed ortho‐metalation and functionalization of various nitrogen.... ResearchGate.

- Directed Metalation: A Survival Guide. Baran Lab, The Scripps Research Institute.

- Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B.

- Studies on the Conditions of Synthesis of Picolinic Acid by Heterogeneous Catalytic Oxidation of 2-Picoline. CRIS-system of Boreskov Institute of Catalysis.

- Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing.

- Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. National Institutes of Health (NIH).

- Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PubMed.

- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. MDPI.

- Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase. ResearchGate.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central.

- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.

- Picolinic acid recovery. Google Patents.

- Picolinic acid. Wikipedia.

- Processes for the production of picolinic acid dericatives. Google Patents.

- Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. PubMed.

- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central.

- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).

- Purification of strong polar and basic compounds. Reddit.

- Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.

- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.

- Process for producing pyridine carboxylic acids. Google Patents.

- Picolinic Acid. SIELC Technologies.

- Solubility and Crystallization Studies of Picolinic Acid. MDPI.

- (PDF) Solubility and Crystallization Studies of Picolinic Acid. ResearchGate.

Sources

- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 7. baranlab.org [baranlab.org]

- 8. researchgate.net [researchgate.net]

- 9. Studies on the Conditions of Synthesis of Picolinic Acid by Heterogeneous Catalytic Oxidation of 2-Picoline | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]

- 10. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. US2578672A - Picolinic acid recovery - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]

- 17. biotage.com [biotage.com]

- 18. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical and Spectroscopic Investigation of the Electronic Properties of 3,4-Dimethoxypicolinic Acid: A Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical and experimental framework for characterizing the electronic properties of 3,4-Dimethoxypicolinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. By integrating quantum chemical calculations with spectroscopic analysis, we present a holistic approach to understanding its molecular structure, reactivity, and electronic behavior. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed procedural insights.

Introduction: The Significance of Picolinic Acid Scaffolds

Picolinic acid and its derivatives are a class of pyridine carboxylic acids that have garnered significant attention in various scientific fields.[1] Their unique structural motif, featuring a carboxylic acid group at the 2-position of a pyridine ring, imparts them with interesting chemical and biological properties. These compounds have been explored as therapeutic agents against a range of diseases, including tuberculosis, cancer, and diabetes.[1] The electronic properties of these molecules are fundamental to their function, governing their interaction with biological targets and their performance in electronic devices. 3,4-Dimethoxypicolinic acid, with its electron-donating methoxy groups, presents a particularly interesting case for studying the influence of substituents on the electronic landscape of the picolinic acid core.

This guide will delve into a multi-faceted analysis of 3,4-Dimethoxypicolinic acid, combining computational modeling through Density Functional Theory (DFT) with experimental spectroscopic techniques. Our objective is to provide a robust and replicable methodology for elucidating the electronic characteristics of this and similar molecules.